

An In-depth Technical Guide on the BRC4wt-RAD51 Binding Affinity

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Compound of Interest

Compound Name: *BRC4wt*

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This guide provides a comprehensive technical overview of the binding affinity between the wild-type BRC4 repeat of the BRCA2 protein (**BRC4wt**) and the RAD51 recombinase. The interaction between these two proteins is a critical nexus in the homologous recombination (HR) pathway, a major DNA double-strand break repair mechanism. Dysregulation of this interaction is implicated in cancer development, making the BRC4-RAD51 complex a key target for therapeutic intervention. This document summarizes the quantitative binding data, details the experimental methodologies used for its determination, and visualizes the relevant biological pathways and experimental workflows.

Quantitative Binding Data

The affinity of the **BRC4wt**-RAD51 interaction has been characterized by several biophysical techniques. The following table summarizes the reported dissociation constants (K_d), providing a quantitative measure of the binding strength. A lower K_d value indicates a higher binding affinity.

Experimental Technique	Dissociation Constant (Kd)	Species/Construct	Reference(s)
Fluorescence Polarization Assay (FPA)	34 ± 5 nM	Human RAD51 and FITC-labeled BRC4 peptide	[1]
GST Pull-down Assay	~1.5 µM	Human GST-BRC4 and RAD51	[2]
Isothermal Titration Calorimetry (ITC)	6 nM	ChimRAD51 and BRC4 peptide	[3]
Fluorescence Polarization (FP) Assay	4 nM	ChimRAD51 and BRC4 peptide	[3]
Competitive Fluorescence Polarization (FP) Assay	36 ± 7 µM (for FxxA half-peptide)	ChimRAD51 and labeled BRC4 repeat	[3]

Note: The observed variations in Kd values can be attributed to differences in experimental conditions, protein constructs (full-length vs. chimeric proteins, tagged vs. untagged), and the specific techniques employed. For instance, the use of a chimeric RAD51 protein (ChimRAD51) in some studies was to create a more stable, monomeric form suitable for certain biophysical assays.[3]

Experimental Protocols

A variety of sophisticated biophysical methods are employed to quantify the **BRC4wt**-RAD51 binding affinity. Below are detailed overviews of the key experimental protocols.

Fluorescence Polarization Assay (FPA)

FPA is a solution-based technique that measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner.[4]

Principle: A small, fluorescently labeled molecule (e.g., FITC-BRC4 peptide) tumbles rapidly in solution, leading to depolarization of emitted light when excited with polarized light. Upon binding to a much larger molecule (e.g., RAD51), the tumbling rate of the complex slows down significantly, resulting in an increase in the polarization of the emitted light. This change in polarization is directly proportional to the fraction of the labeled molecule that is bound.[4][5]

Typical Protocol for BRC4-RAD51 Interaction:[1]

- Reagents and Buffers:
 - Purified human RAD51 protein.
 - FITC-labeled BRC4 peptide (e.g., residues 1511-1579 of human BRCA2).
 - Binding buffer (e.g., 25 mM Tris-HCl pH 7.5, 100 mM KCl, 1 mM DTT, 0.1 mg/ml BSA, and 10% glycerol), often supplemented with ATP.
- Assay Procedure:
 - A constant concentration of the FITC-labeled BRC4 peptide (e.g., 15 nM) is maintained in the reaction wells.[1]
 - Increasing concentrations of RAD51 protein are titrated into the wells.
 - The reaction is incubated at a specific temperature (e.g., 25°C) for a set time to reach equilibrium.
 - Fluorescence polarization is measured using a suitable plate reader with appropriate excitation and emission filters for the fluorophore (e.g., 485 nm excitation and 535 nm emission for FITC).[6]
- Data Analysis:
 - The change in fluorescence polarization is plotted against the concentration of RAD51.
 - The resulting binding curve is fitted to a suitable binding model (e.g., a single-site binding isotherm) to determine the dissociation constant (K_d).[1]

Bilayer Interferometry (BLI)

BLI is a label-free optical biosensing technique used to measure real-time biomolecular interactions.^[7]

Principle: The assay measures changes in the interference pattern of white light reflected from the surface of a biosensor tip. One molecule (the ligand) is immobilized on the biosensor surface, and its interaction with a binding partner (the analyte) in solution is monitored. The binding of the analyte to the immobilized ligand causes a change in the optical thickness at the biosensor tip, resulting in a wavelength shift in the interference pattern, which is proportional to the number of bound molecules.^{[7][8]}

Typical Protocol for BRC4-RAD51 Interaction:^[8]

- **Biosensor and Reagents:**
 - Streptavidin-coated biosensors.
 - Biotinylated BRC4 peptide (ligand).
 - Purified RAD51 protein (analyte).
 - Assay buffer (e.g., 20 mM HEPES pH 8.0, 100 mM Na₂SO₄, 5% glycerol, 0.05% Tween 20).^[8]
- **Assay Steps:**
 - **Baseline:** The biosensor is equilibrated in the assay buffer to establish a stable baseline.
 - **Loading:** The biotinylated BRC4 peptide is immobilized onto the streptavidin biosensor.
 - **Second Baseline:** A baseline is established with the immobilized ligand in the assay buffer.
 - **Association:** The biosensor with the immobilized BRC4 is dipped into solutions containing various concentrations of RAD51, and the binding is monitored over time.
 - **Dissociation:** The biosensor is moved back into the assay buffer, and the dissociation of the RAD51-BRC4 complex is monitored.

- Data Analysis:
 - The resulting sensorgrams (plots of wavelength shift versus time) are corrected for any non-specific binding by subtracting the signal from a reference sensor.
 - The association (k_{on}) and dissociation (k_{off}) rate constants are determined by fitting the association and dissociation phases of the sensorgrams to a kinetic model.
 - The equilibrium dissociation constant (K_d) is calculated as the ratio of k_{off} to k_{on} .

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat changes associated with a binding event.

Principle: ITC measures the heat released or absorbed when a ligand is titrated into a solution containing a macromolecule. The binding reaction results in a change in enthalpy (ΔH), which is detected by the instrument. By measuring the heat change as a function of the molar ratio of the ligand to the macromolecule, one can determine the binding affinity (K_d), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction.[3]

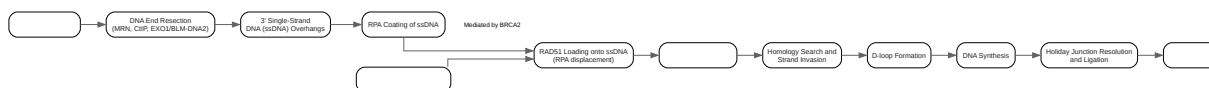
Typical Protocol for BRC4-RAD51 Interaction:

- Sample Preparation:
 - Purified RAD51 protein is placed in the sample cell of the calorimeter.
 - A concentrated solution of the BRC4 peptide is loaded into the injection syringe.
 - Both protein and peptide solutions must be in the same buffer to minimize heat of dilution effects.
- Titration:
 - Small aliquots of the BRC4 peptide are injected into the RAD51 solution at regular intervals.
 - The heat change associated with each injection is measured.

- Data Analysis:
 - The heat change per injection is plotted against the molar ratio of BRC4 to RAD51.
 - The resulting titration curve is fitted to a binding model to extract the thermodynamic parameters of the interaction.[9]

Signaling Pathways and Experimental Workflows

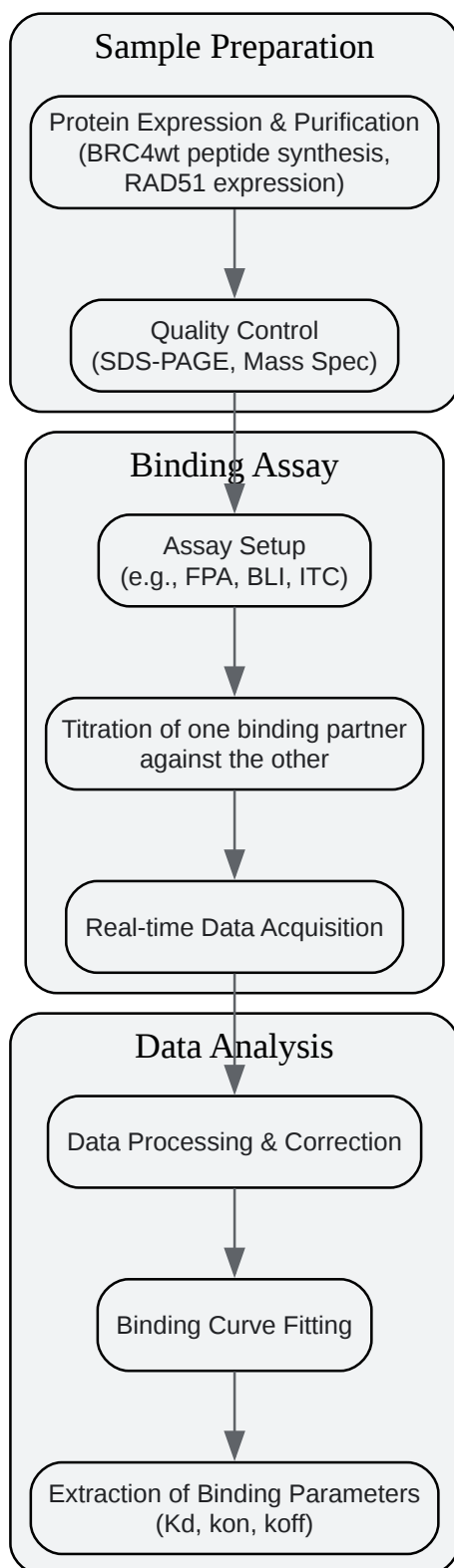
The interaction between BRC4 and RAD51 is a key regulatory step in the homologous recombination pathway for DNA double-strand break repair. The following diagrams illustrate this pathway and a typical experimental workflow for studying the binding affinity.



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Homologous Recombination Pathway for DSB Repair.

The diagram above outlines the major steps of homologous recombination, highlighting the crucial role of the BRCA2-RAD51 interaction in loading RAD51 onto single-stranded DNA, a prerequisite for the subsequent homology search and strand invasion steps.[10][11]



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General Experimental Workflow for Determining Binding Affinity.

This workflow illustrates the typical steps involved in quantifying the **BRC4wt**-RAD51 binding affinity, from initial protein preparation and quality control to the final data analysis and extraction of key binding parameters.

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